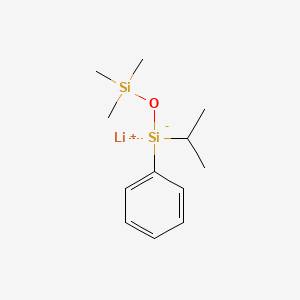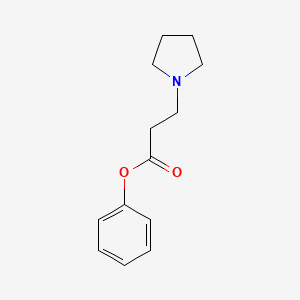
1-Pyrrolidinepropanoic acid, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinepropanoic acid, phenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to a propanoic acid moiety, which is further esterified with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinepropanoic acid, phenyl ester typically involves the esterification of 1-Pyrrolidinepropanoic acid with phenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation or crystallization to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyrrolidinepropanoic acid, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-Pyrrolidinepropanoic acid and phenol.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 1-Pyrrolidinepropanoic acid and phenol.
Reduction: 1-Pyrrolidinepropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Pyrrolidinepropanoic acid, phenyl ester has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinepropanoic acid, phenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active 1-Pyrrolidinepropanoic acid, which can then interact with specific receptors or enzymes in biological systems. The phenyl group may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Phenylpropanoic acid esters: Compounds with similar ester functional groups but different alkyl or aryl substituents.
Uniqueness: 1-Pyrrolidinepropanoic acid, phenyl ester is unique due to the combination of the pyrrolidine ring and phenyl ester moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
565177-58-4 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
phenyl 3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C13H17NO2/c15-13(8-11-14-9-4-5-10-14)16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Clave InChI |
YBARRMMPBVTJQL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


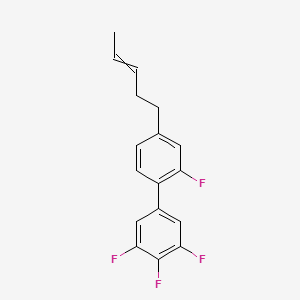
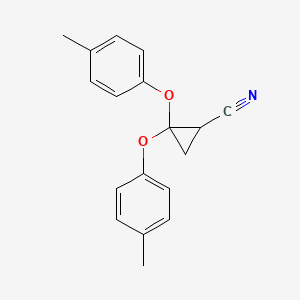
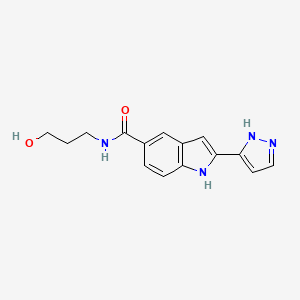

![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)

![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)
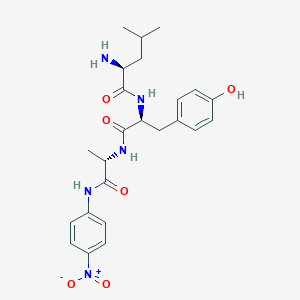
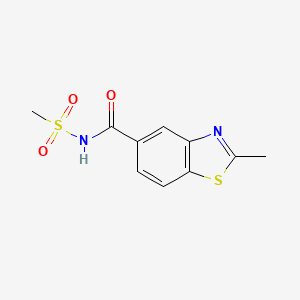
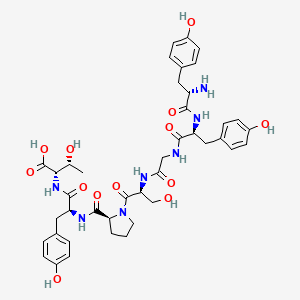
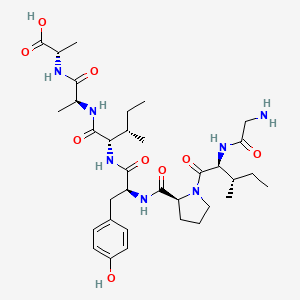
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
